
D-allocystathionine
Overview
Description
D-Allocystathionine is a sulfur-containing amino acid derivative that plays a significant role in the sulfur metabolism pathway. It is a product of the enzyme cystathionine synthetase, which converts homocysteine into allocystathionine. This compound is also a substrate for the enzyme cystathionine beta-lyase .
Preparation Methods
Synthetic Routes and Reaction Conditions: D-Allocystathionine can be synthesized through enzymatic reactions involving cystathionine synthetase and cystathionine beta-lyase. The synthesis typically involves the conversion of homocysteine to allocystathionine in the presence of these enzymes .
Industrial Production Methods: This method ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: D-Allocystathionine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of sulfoxides or sulfones.
Reduction: This reaction involves the gain of electrons or hydrogen, resulting in the formation of thiols or sulfides.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide and peracids.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include alkyl halides and acyl chlorides.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and sulfides.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Biochemical Role and Metabolism
D-allocystathionine is an isomer of cystathionine, formed through the ligation of homocysteine and serine. It is involved in the transsulfuration pathway, which is crucial for synthesizing cysteine from homocysteine. This pathway is essential for maintaining cellular levels of glutathione, a vital antioxidant that protects cells from oxidative damage.
Key Metabolic Pathways Involving D-AC:
- Transsulfuration Pathway : Converts homocysteine to cysteine.
- Glutathione Synthesis : D-AC acts as a precursor for glutathione, enhancing cellular antioxidant defenses.
Proteomics Research
This compound serves as a valuable tool in proteomics research due to its unique structural properties. It aids in studying protein interactions and modifications, which are critical for understanding various biological processes.
Applications in Proteomics:
- Studying Protein Interactions : D-AC can help identify how proteins interact within cellular pathways.
- Enzymatic Reaction Studies : It has been shown to inhibit cystathionase activity when competing with other substrates, highlighting its regulatory role in metabolic pathways related to sulfur amino acids.
Therapeutic Potential
Research suggests that this compound may have therapeutic applications, particularly in conditions associated with elevated homocysteine levels, such as cardiovascular diseases and neurodegenerative disorders.
Case Study: Sickle Cell Disease
- Mechanism : D-AC supplementation might improve symptoms by increasing glutathione levels and enhancing red blood cell flexibility.
- Findings : Preliminary studies indicate potential benefits; however, further research is required to confirm efficacy and safety.
The ongoing exploration of this compound's applications suggests several avenues for future research:
- Investigating its role in metabolic disorders linked to homocysteine.
- Exploring its potential as a therapeutic agent in oxidative stress-related diseases.
- Conducting more extensive clinical trials to validate preliminary findings regarding its efficacy.
Mechanism of Action
D-Allocystathionine exerts its effects through its involvement in the sulfur metabolism pathway. It is converted from homocysteine by cystathionine synthetase and further metabolized by cystathionine beta-lyase. These enzymatic reactions are crucial for maintaining sulfur balance in the body and for the synthesis of other essential sulfur-containing compounds .
Comparison with Similar Compounds
L-Cystathionine: Another sulfur-containing amino acid derivative involved in the same metabolic pathway.
L-Allocystathionine: The L-isomer of D-Allocystathionine, with similar chemical properties but different biological activity.
L-Homocysteine: A precursor in the synthesis of both this compound and L-Cystathionine.
Uniqueness: this compound is unique due to its specific stereochemistry, which influences its interaction with enzymes and its role in metabolic pathways. Its distinct configuration allows it to participate in specific biochemical reactions that are not possible with its isomers .
Biological Activity
D-allocystathionine is a sulfur-containing amino acid derivative with significant implications in biological systems, particularly in sulfur metabolism. This article explores its biological activity, synthesis, and potential therapeutic applications, supported by relevant case studies and research findings.
Overview of this compound
This compound is a stereoisomer of cystathionine, formed through the enzymatic conversion of homocysteine. It is primarily produced by the enzyme cystathionine synthetase and subsequently metabolized by cystathionine beta-lyase. The compound plays a crucial role in the transsulfuration pathway, which is vital for maintaining cellular sulfur balance and synthesizing other essential sulfur-containing compounds.
Biological Significance
Metabolic Role : this compound participates in the metabolism of sulfur amino acids, impacting various physiological processes including:
- Cysteine Synthesis : It serves as an intermediate in the biosynthesis of cysteine from methionine.
- Antioxidant Defense : By contributing to cysteine levels, it aids in the synthesis of glutathione, a key antioxidant in cells.
Enzymatic Interactions : Research indicates that this compound can be synthesized enzymatically using cystathionine γ-lyase from Streptomyces phaeochromogenes, showcasing its potential utility in biocatalytic applications .
Synthesis Methods
This compound can be synthesized through various methods:
- Enzymatic Synthesis :
- Chemical Synthesis :
1. Impact on Sulfur Metabolism
A study highlighted the differential metabolomic profiles between donor livers under different conditions (in situ vs. ex situ), revealing that allocystathionine levels were significantly correlated with liver function markers post-transplantation. This suggests that this compound may play a role in liver metabolism and recovery following surgical interventions .
2. Therapeutic Potential
Research has indicated potential therapeutic applications for this compound in conditions related to sulfur metabolism disorders. Its role in enhancing cysteine availability positions it as a candidate for treating diseases associated with oxidative stress.
Research Findings Summary
Study Focus | Key Findings | Implications |
---|---|---|
Enzymatic Synthesis | High yield of this compound using cystathionine γ-lyase | Supports biocatalytic applications in pharmaceuticals |
Metabolomic Analysis | Correlation between allocystathionine levels and liver function post-transplant | Indicates potential role in liver health and recovery |
Therapeutic Applications | Enhances cysteine synthesis, aiding antioxidant defenses | Potential treatment for oxidative stress-related disorders |
Future Directions
Further research is warranted to fully elucidate the metabolic pathways involving this compound and its interactions with other sulfur-containing compounds. Areas for future investigation include:
- Mechanistic Studies : Understanding the precise biochemical pathways influenced by this compound.
- Clinical Trials : Evaluating its efficacy in clinical settings for conditions related to sulfur metabolism.
Q & A
Q. What analytical techniques are recommended to characterize the purity and structural integrity of D-allocystathionine?
Level: Basic
Methodological Answer:
For comprehensive characterization, researchers should employ a combination of spectroscopic and chromatographic techniques:
- Nuclear Magnetic Resonance (NMR) : Use 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR to confirm stereochemistry and structural assignments .
- High-Performance Liquid Chromatography (HPLC) : Assess purity via reverse-phase HPLC with UV detection, ensuring baseline separation of by-products .
- Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS or MALDI-TOF, cross-referenced with theoretical values .
- Elemental Analysis : Validate empirical composition, particularly for novel derivatives .
Document all protocols in detail, including instrument parameters and calibration standards, to ensure reproducibility .
Q. How should researchers design experiments to optimize this compound synthesis while minimizing by-products?
Level: Basic
Methodological Answer:
Optimization requires systematic variation of reaction parameters:
- Condition Screening : Test solvents (e.g., aqueous vs. organic), temperatures, and catalysts using fractional factorial design to identify critical factors .
- Purification Strategies : Implement gradient elution in column chromatography or recrystallization to isolate target compounds .
- Kinetic Monitoring : Use TLC or in-situ IR spectroscopy to track reaction progress and abort reactions before side-product formation .
Report all unsuccessful attempts in supplementary materials to aid peer troubleshooting .
Q. What methodological considerations are critical when investigating this compound’s metabolic pathways in model organisms?
Level: Advanced
Methodological Answer:
- In Vivo vs. In Vitro Models : Use isotopic labeling (e.g., ¹³C or ²H) to trace metabolic flux in cell cultures or whole organisms, ensuring ethical compliance with FINER criteria .
- Enzyme Assays : Employ knockout/knockdown models to identify specific enzymes involved, validated via Western blotting or activity assays .
- Data Integration : Combine metabolomics (LC-MS/MS) with transcriptomic data to map pathway interactions .
Ensure adequate statistical power by consulting a biostatistician during experimental design .
Q. How can researchers resolve contradictions between theoretical predictions and experimental data on this compound’s reactivity?
Level: Advanced
Methodological Answer:
- Replicate Experiments : Confirm data under standardized conditions, documenting ambient variables (e.g., humidity, light exposure) .
- Computational Validation : Perform DFT calculations or MD simulations to reconcile observed reactivity with electronic structure predictions .
- Peer Consultation : Engage in interdisciplinary review to identify overlooked variables (e.g., solvent effects, catalyst degradation) .
Apply Bayesian statistics to quantify uncertainty in conflicting datasets .
Q. What strategies effectively elucidate the stereochemical configuration of this compound?
Level: Advanced
Methodological Answer:
- X-ray Crystallography : Resolve absolute configuration via single-crystal diffraction, ensuring high-quality crystals through slow evaporation .
- Circular Dichroism (CD) : Compare experimental CD spectra with simulated data from computational models .
- Chiral Derivatization : Use enantiopure reagents (e.g., Mosher’s acid) to create diastereomers for HPLC separation .
Report all spectral data with error margins and raw files in supplementary materials .
Q. What are best practices for documenting synthetic procedures to ensure reproducibility?
Level: Basic
Methodological Answer:
- Step-by-Step Protocols : Include exact quantities, equipment (e.g., glassware type), and environmental controls (e.g., inert atmosphere) .
- Batch Records : Log lot numbers of reagents and solvents to account for supplier variability .
- Failure Reporting : Describe unsuccessful methods (e.g., solvent incompatibility) to prevent redundant efforts .
Adhere to Beilstein Journal guidelines for supplementary data organization .
Q. How should researchers address variability in bioactivity assays involving this compound?
Level: Advanced
Methodological Answer:
- Positive/Negative Controls : Include reference compounds (e.g., known enzyme inhibitors) in each assay plate .
- Dose-Response Curves : Use nonlinear regression to calculate EC₅₀/IC₅₀ values, ensuring ≥3 technical replicates .
- Blinding : Implement double-blinding in cell-based assays to minimize observer bias .
Apply ANOVA or mixed-effects models to distinguish biological variability from technical noise .
Properties
IUPAC Name |
(2S)-2-amino-4-[(2S)-2-amino-2-carboxyethyl]sulfanylbutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O4S/c8-4(6(10)11)1-2-14-3-5(9)7(12)13/h4-5H,1-3,8-9H2,(H,10,11)(H,12,13)/t4-,5+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILRYLPWNYFXEMH-CRCLSJGQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CSCC(C(=O)O)N)C(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CSC[C@H](C(=O)O)N)[C@@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10331433 | |
Record name | D-allocystathionine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10331433 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2998-83-6 | |
Record name | D-allocystathionine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10331433 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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